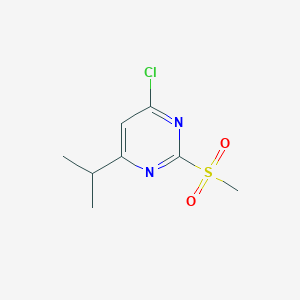
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine, also known as CIPM, is a synthetic compound that has been widely studied for its potential applications in scientific research. CIPM is a heterocyclic organic compound that consists of a pyrimidine ring with a chlorine atom, an isopropyl group, and a methylsulfonyl group attached. It has been used in a variety of laboratory experiments due to its unique properties and ability to react with other compounds.
Applications De Recherche Scientifique
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has been used in numerous scientific research applications. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of other compounds, and as a precursor in the production of pharmaceuticals. This compound has also been used in the synthesis of peptides, in the production of polymers, and in the study of the structure and properties of organic compounds.
Mécanisme D'action
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine is a versatile compound that can act as a nucleophile, an electrophile, and a Lewis acid. Its nucleophilic character allows it to react with other compounds, while its electrophilic character allows it to act as a catalyst in a variety of organic synthesis reactions. Its Lewis acid character allows it to act as a proton acceptor in the formation of hydrogen bonds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been found to have antioxidant and anti-inflammatory properties, as well as potential antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has several advantages for use in laboratory experiments. It is easy to synthesize, stable in aqueous solutions, and has a low toxicity. It is also relatively inexpensive and has a wide range of applications. However, this compound is not soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
Due to its unique properties, 4-Chloro-6-isopropyl-2-(methylsulfonyl)pyrimidine has potential for use in a variety of future applications. It could be used in the development of new drugs, as a catalyst in organic synthesis reactions, and as a precursor in the production of polymers. This compound could also be used in the study of biochemical and physiological processes, and in the development of new materials. Additionally, this compound could be used in the development of new catalysts for organic synthesis reactions, and in the production of new pharmaceuticals.
Propriétés
IUPAC Name |
4-chloro-2-methylsulfonyl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5(2)6-4-7(9)11-8(10-6)14(3,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGIZDGGKTTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



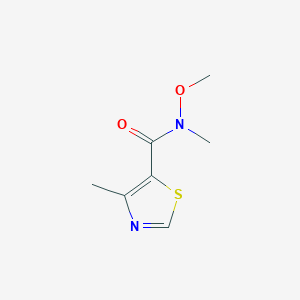
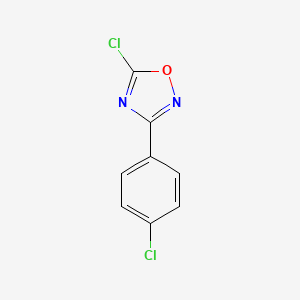

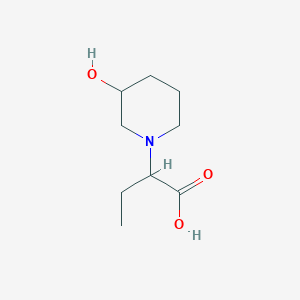
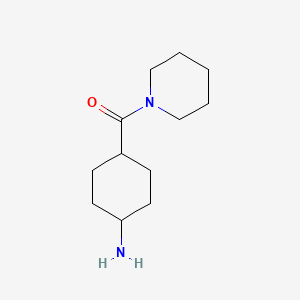

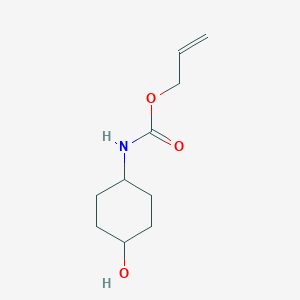
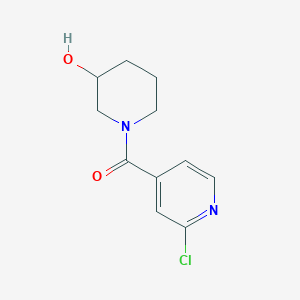
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1465402.png)

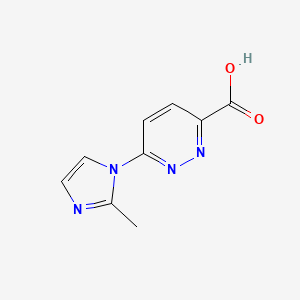


![1-{[(2-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465410.png)